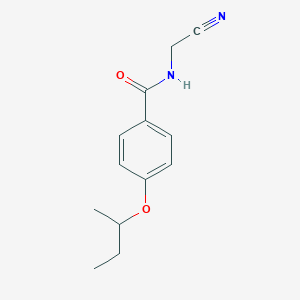![molecular formula C15H25N3O3 B2910082 Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate CAS No. 1280847-03-1](/img/structure/B2910082.png)
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocyclopentyl group, a carbamoyl group, and a methylpropanoate ester, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate can be compared with other similar compounds, such as:
- Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate
- Ethyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.
Propiedades
IUPAC Name |
methyl 3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-18(9-12(2)14(20)21-3)10-13(19)17-15(11-16)7-5-6-8-15/h12H,4-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRFWIPAPFIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C(=O)OC)CC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one](/img/structure/B2910001.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2910002.png)

![5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910005.png)
![1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2910007.png)
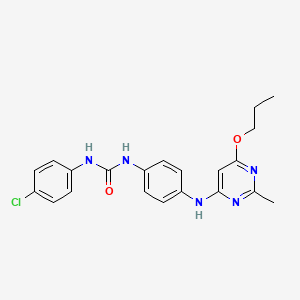
![N-[(3-bromophenyl)(cyano)methyl]-4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2910011.png)
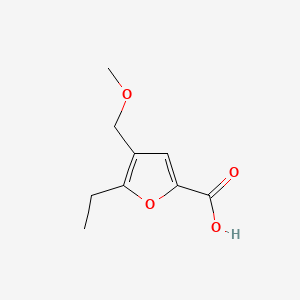
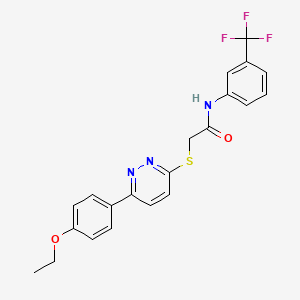
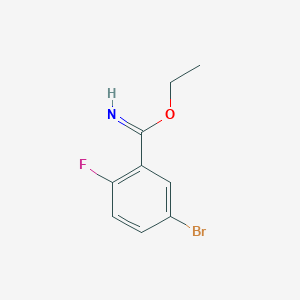
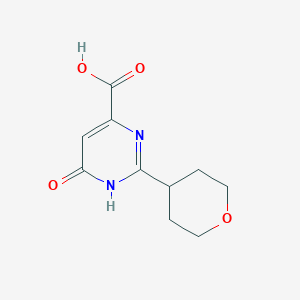
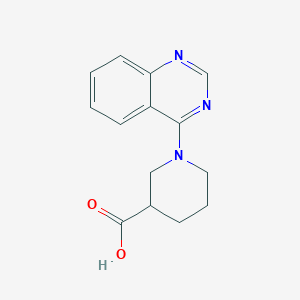
![4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2910021.png)
